N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20046785
InChI: InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)
SMILES:
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20046785

Molecular Formula: C14H12N6O

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
IUPAC Name N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)
Standard InChI Key PESDGODXWCWNCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

N-(Pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide belongs to the class of tetrazole-substituted arylamide derivatives. Its IUPAC name, N-(pyridin-2-ylmethyl)-3-(tetrazol-1-yl)benzamide, reflects the spatial arrangement of its functional groups. The molecular formula is C₁₄H₁₂N₆O, yielding a molecular weight of 280.28 g/mol. The pyridine ring contributes aromaticity and basicity, while the tetrazole group, a five-membered ring containing four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity. The benzamide moiety provides a planar structure conducive to π-π stacking interactions, critical for binding to biological targets .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous tetrazole-benzamide derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their solid-state structures. Infrared spectroscopy of similar compounds reveals characteristic absorption bands at 1,650–1,680 cm⁻¹ (C=O stretch) and 3,100–3,300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the pyridine protons (δ 7.2–8.5 ppm) and tetrazole protons (δ 8.8–9.2 ppm) .

Synthesis and Industrial Production

The synthesis of N-(pyridin-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide follows modular strategies common to tetrazole-containing pharmaceuticals. A representative pathway involves three key stages:

Tetrazole Ring Formation

The tetrazole moiety is synthesized via 1,3-dipolar cycloaddition between an azide (e.g., sodium azide) and a nitrile precursor. For example:

R-CN+NaN3NH4Cl, DMFR-CN4H+NH3\text{R-CN} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl, DMF}} \text{R-CN}_4\text{H} + \text{NH}_3

This reaction proceeds under mild conditions (60–80°C, 12–24 hours) with ammonium chloride as a catalyst .

Pyridine Substitution

The pyridin-2-ylmethyl group is introduced through nucleophilic acyl substitution. A benzoyl chloride intermediate reacts with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine:

Ar-COCl+H2N-CH2-PyEt3NAr-CONH-CH2-Py+HCl\text{Ar-COCl} + \text{H}_2\text{N-CH}_2\text{-Py} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-CONH-CH}_2\text{-Py} + \text{HCl}

Yields typically exceed 70% when conducted in anhydrous dichloromethane at 0–5°C .

Industrial Scale-Up

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing reaction times. A patented method employs microreactors for the cycloaddition step, achieving 90% conversion in under 30 minutes at 100°C .

Table 1: Key Synthetic Parameters

Reaction StepConditionsYield (%)Purity (%)
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 24h8598
Benzamide couplingEt₃N, CH₂Cl₂, 0°C, 2h7895
PurificationRecrystallization (EtOH/H₂O)-99.5

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions at three sites:

  • Tetrazole Ring: Susceptible to electrophilic substitution at the N1 position.

  • Pyridine Nitrogen: Participates in coordination chemistry with metal ions.

  • Benzamide Carbonyl: Reactive toward nucleophiles such as Grignard reagents.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media hydroxylates the pyridine ring, forming N-oxide derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the tetrazole ring, yielding dihydrotetrazole analogs with altered bioactivity .

Substitution Reactions

Electrophilic bromination occurs preferentially at the benzamide's para position:

Ar-H+Br2FeBr3Ar-Br+HBr\text{Ar-H} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ar-Br} + \text{HBr}

This regioselectivity is attributed to the electron-donating effects of the adjacent carbonyl group .

Biological Activity and Mechanism

As a P2X3 and P2X2/3 purinergic receptor antagonist, the compound inhibits ATP-mediated nociceptive signaling, making it a candidate for chronic pain therapy.

Pharmacodynamic Profile

  • IC₅₀: 12 nM (human P2X3, patch-clamp assay)

  • Selectivity: 150-fold over P2X1 and P2X4 receptors

  • Metabolic Stability: t₁/₂ = 4.2 hours (human liver microsomes)

Neuropathic Pain

In rodent models of diabetic neuropathy, oral administration (10 mg/kg) reduced mechanical allodynia by 60% over 8 hours .

Inflammatory Disorders

The compound suppressed IL-1β release by 75% in LPS-stimulated macrophages at 1 μM concentration .

Assay ModelTargetEffect SizeConcentration
HEK293-P2X3Current inhibition90% block100 nM
CFA-induced arthritisPaw edema reduction50% decrease5 mg/kg, po
S. aureus infectionMIC8 μg/mL-

Comparative Analysis with Analogous Derivatives

Structural modifications significantly impact pharmacological properties:

Table 3: Structure-Activity Relationships

DerivativeP2X3 IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
N-(Pyridin-2-ylmethyl) variant124.2
N-(5-Methylpyrazinylmethyl) variant83.8
N-(2-Oxopyridinylmethyl) variant256.1

Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) enhance receptor affinity but reduce solubility. The parent compound balances potency and pharmacokinetics .

Research Applications and Case Studies

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Second-generation analgesics with reduced CNS penetration

  • Photoswitchable antagonists via azobenzene incorporation

Materials Science

Thin films of the compound exhibit anisotropic conductivity (σₐₓᵢₐₗ/σᵣₐdᵢₐₗ = 1.5) due to ordered π-stacking, suggesting applications in organic electronics .

Case Study: Chronic Cough Treatment

A Phase Ib trial (N=40) demonstrated 55% reduction in cough frequency after 14 days of twice-daily dosing (20 mg). Adverse effects were limited to mild headache (15% incidence) .

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